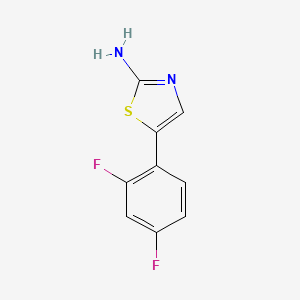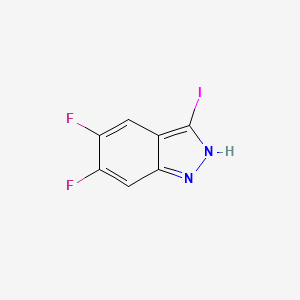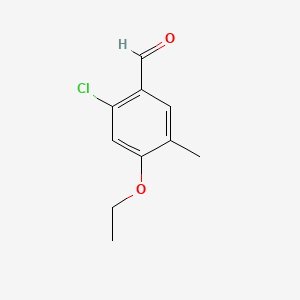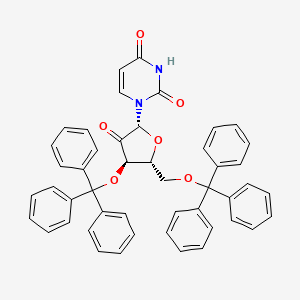
2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is a synthetic nucleoside analog It is characterized by the presence of triphenylmethyl groups at the 3’ and 5’ positions and a deoxy-oxo modification at the 2’ position of the uridine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions with triphenylmethyl (trityl) groups. This is followed by the oxidation of the 2’ hydroxyl group to form the 2’-oxo derivative. The reaction conditions often include the use of reagents such as trityl chloride for the protection steps and oxidizing agents like Dess-Martin periodinane for the oxidation step .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the oxo group at the 2’ position, converting it back to a hydroxyl group.
Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Acidic conditions (e.g., using trifluoroacetic acid) can be used to remove trityl groups, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction would produce the corresponding alcohol.
Applications De Recherche Scientifique
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used in studies involving nucleic acid interactions and modifications.
Industry: It may be used in the production of nucleoside-based pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The presence of the oxo group at the 2’ position and the bulky trityl groups can affect the compound’s binding affinity and specificity, potentially inhibiting the activity of enzymes like polymerases or reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine: Lacks the oxo group and trityl protections, making it less bulky and more similar to natural nucleosides.
3’,5’-Di-O-trityl-2’-deoxyuridine: Similar in structure but without the oxo group at the 2’ position.
2’-Oxo-3’,5’-bis-O-(triphenylmethyl)uridine: Similar but with an oxo group at the 2’ position instead of a deoxy modification.
Uniqueness
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the deoxy-oxo modification and the trityl protections. This unique structure can confer specific properties, such as increased stability and altered reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C47H38N2O6 |
|---|---|
Poids moléculaire |
726.8 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-3-oxo-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1 |
Clé InChI |
ICMILTHGWVYTDF-QSBCFWLISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C(=O)[C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(=O)C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
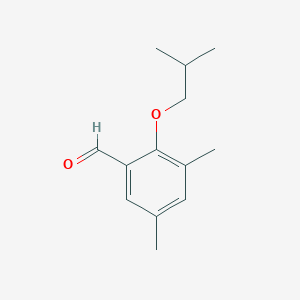
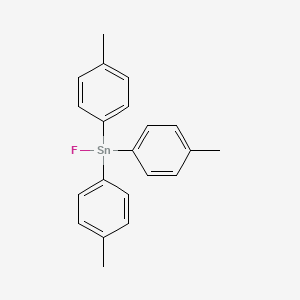

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14764048.png)
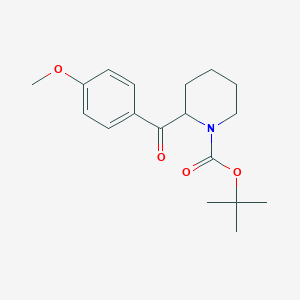
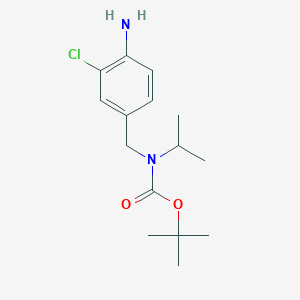


![1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)
